- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Cas no 937-31-5 (4-Nitrophenylacetylene)
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
CAS No:937-31-5
MF:C8H5NO2
MW:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26
4-Nitrophenylacetylene Chemical and Physical Properties
Names and Identifiers
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- InChI Key: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C#C)=CC=1)=O
Computed Properties
- Exact Mass: 147.03200
- Monoisotopic Mass: 147.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.22
- Melting Point: 149.0 to 153.0 deg-C
- Boiling Point: 246.6℃ at 760 mmHg
- Flash Point: 112.5°C
- Refractive Index: 1.579
- PSA: 45.82000
- LogP: 2.09930
- Solubility: Not determined
- λmax: 286(CH2Cl2)(lit.)
4-Nitrophenylacetylene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
4-Nitrophenylacetylene Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Nitrophenylacetylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089825-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 10g |
$154.00 | 2023-08-31 | |
| Alichem | A019089825-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 25g |
$306.00 | 2023-08-31 | |
| Alichem | A019089825-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 100g |
$802.20 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305003-25g |
1-ETHYNYL-4-NITROBENZENE |
937-31-5 | 97% | 25g |
¥1,567.00 | 2021-05-25 | |
| Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 | |
| Chemenu | CM255885-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 25g |
$252 | 2021-06-16 | |
| Chemenu | CM255885-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 100g |
$673 | 2021-06-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018215-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >97% | 10g |
¥297.00 | 2025-04-11 | |
| TRC | N497000-500mg |
4-Nitrophenylacetylene |
937-31-5 | 500mg |
$ 115.00 | 2023-09-06 | ||
| TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 |
4-Nitrophenylacetylene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Reference
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
Reference
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
Reference
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Reference
- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Reference
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
Reference
- Preparation of ethynylaniline, China, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
Reference
- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
Reference
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
Reference
- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
Reference
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014
Production Method 14
Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Reference
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
Reference
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311
Production Method 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
Reference
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
Reference
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344
Production Method 18
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Reference
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802
Production Method 19
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
Reference
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Reference
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- ethynyltrimethylsilane
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:937-31-5)4-Nitrophenylacetylene
Order Number:A19338
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
Price ($):323.0
Email:sales@amadischem.com
4-Nitrophenylacetylene Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
937-31-5 (4-Nitrophenylacetylene) Related Products
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- 3034-94-4(1-ethynyl-3-nitrobenzene)
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- 377776-32-4(1-Ethynyl-4-((4-((4-nitrophenyl)-ethynyl)phenyl)ethynyl)benzene)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene
Purity:99%
Quantity:100g
Price ($):323.0